molecular formula C9H16ClN5 B12564831 N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 144481-26-5

N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12564831
CAS No.: 144481-26-5
M. Wt: 229.71 g/mol
InChI Key: IJGDOPGSXOHFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its butyl and dimethyl substitutions, as well as a chlorine atom attached to the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of cyanuric chloride with appropriate amines. The process generally follows these steps:

    Initial Reaction: Cyanuric chloride reacts with butylamine to form N4-butyl-6-chloro-1,3,5-triazine-2,4-diamine.

    Substitution Reaction: The intermediate product then reacts with dimethylamine to yield the final compound.

The reaction conditions often involve the use of solvents such as dioxane or water, and bases like sodium carbonate to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium carbonate and solvents such as dioxane or water are commonly used.

    Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield various substituted triazines .

Scientific Research Applications

N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or herbicidal effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-sec-butyl-N’-acetyl-1,3,5-triazine-2,4-diamine
  • 6-Chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine
  • 1,3,5-Triazine-2,4-diamine, 6-chloro-N-ethyl-

Uniqueness

N~4~-Butyl-6-chloro-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

144481-26-5

Molecular Formula

C9H16ClN5

Molecular Weight

229.71 g/mol

IUPAC Name

4-N-butyl-6-chloro-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H16ClN5/c1-4-5-6-11-8-12-7(10)13-9(14-8)15(2)3/h4-6H2,1-3H3,(H,11,12,13,14)

InChI Key

IJGDOPGSXOHFST-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC(=N1)Cl)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.